molecular formula C19H20N6O3 B2617406 2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105220-40-3

2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2617406
CAS No.: 1105220-40-3
M. Wt: 380.408
InChI Key:
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Description

The compound “2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a complex organic molecule. It belongs to the class of [1,2,4]triazolo[4,3-a]quinazoline derivatives . These compounds are known for their potential antiviral and antimicrobial activities .

Scientific Research Applications

Oncological Applications

Compounds with similar structural features, such as imidazole carboxamides, have been studied for their effects on immunity in patients with malignant melanoma, indicating potential applications in cancer therapy and immunomodulation (Bruckner, Mokyr, & Mitchell, 1974). Another study on the treatment of metastatic malignant melanoma with a combination of similar compounds suggested effectiveness in tumor response rates, suggesting the potential use of related compounds in combination therapies for melanoma (Gardere, Hussain, & Cowan, 1972).

Pharmacokinetics and Drug Metabolism

The pharmacokinetic properties of drugs are crucial for their development and therapeutic efficacy. Studies on compounds like prazosin, a quinazoline derivative, provide insights into the absorption, metabolism, and elimination of drugs, which are essential considerations for any new compound being developed for medical use (Jaillon, 1980). Understanding these properties can guide the development of new drugs with improved bioavailability and efficacy.

Chemical and Biological Interactions

Research on the metabolism and biomonitoring of heterocyclic amines in human urine shows how compounds can be transformed in the body and their potential biological impacts (Stillwell, Turesky, Sinha, Skipper, & Tannenbaum, 1999). Such studies are fundamental in understanding the interactions of chemical compounds with biological systems and assessing their safety and potential health risks.

Environmental and Health Safety

Research on environmental exposure to chemical compounds, such as the plasticizer 1,2-cyclohexane dicarboxylic acid, diisononyl ester (DINCH), highlights the importance of monitoring and evaluating the safety of chemical compounds in the environment and their potential health effects (Silva, Jia, Samandar, Preau, & Calafat, 2013). Similar considerations would apply to the evaluation of new compounds for their environmental impact and safety.

Future Directions

The future directions for this compound could involve further exploration of its potential antiviral and antimicrobial activities . Additionally, it may be useful as a template for future design, optimization, and investigation to produce more potent anticancer analogs .

Properties

IUPAC Name

2-(cyanomethyl)-N-cyclohexyl-4-methyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N6O3/c1-23-17(27)14-8-7-12(16(26)21-13-5-3-2-4-6-13)11-15(14)25-18(23)22-24(10-9-20)19(25)28/h7-8,11,13H,2-6,10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMDNETAVERUBAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=C(C=C2)C(=O)NC3CCCCC3)N4C1=NN(C4=O)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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